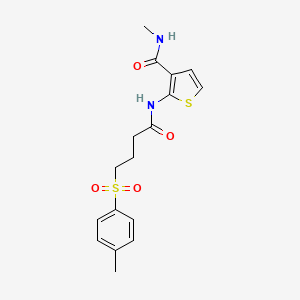

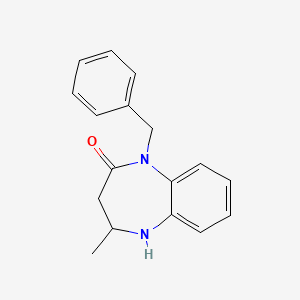

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various thiophene derivatives with different substitutions and their synthesis, characterization, and biological activities .

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions with different organic reagents. For instance, one study describes the synthesis of a series of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents . Another study reports the synthesis of a thiophene derivative by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These synthetic routes are confirmed by spectroscopic methods such as IR, 1H NMR, and MS, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized using X-ray diffraction, which provides detailed information about the crystal system, space group, and cell parameters . For example, one derivative crystallizes in the monoclinic crystal system with specific cell parameters . Additionally, computational methods such as DFT calculations are used to optimize the structures and calculate molecular orbitals, which help in understanding the electronic properties of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including the formation of complexes with metals like Co(II), Ni(II), and Cu(II) . These complexes are characterized and their structures are optimized using computational chemistry methods. The reactivity of these compounds can be further understood by examining their local and global chemical activity parameters through natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their structure and substituents. The compounds exhibit different pharmacological activities, such as antiarrhythmic, serotonin antagonist, and antianxiety effects . Their antioxidant and anticancer activities are also evaluated using assays like DPPH, ABTS, and MTT . The antimicrobial activity is investigated against various microorganisms, and molecular docking studies are performed to understand the interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Mechanosynthesis of Sulfonyl-(thio)ureas : Research demonstrated the application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcasing a base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates in good to excellent yields. This method includes derivatives similar to the compound of interest, emphasizing the efficiency and environmental friendliness of mechanochemical syntheses (Tan et al., 2014).

Intramolecular Diels–Alder Reaction : N-(2-Thienyl)allene carboxamides have been shown to undergo an Intramolecular Diels–Alder reaction, where the thiophene nucleus can act as either a diene or a dienophile depending on the substituents, illustrating the compound's versatility in synthetic organic chemistry (Himbert et al., 1990).

Biological Activity and Material Science Applications

Cholinesterase Inhibitors : A study on thiophene-2-carboxamide Schiff base derivatives of benzohydrazide revealed their potential as cholinesterase inhibitors, demonstrating significant inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This indicates the therapeutic potential of thiophene derivatives in treating conditions like Alzheimer's disease (Kausar et al., 2021).

Antimicrobial Activities : Another study focused on the synthesis of highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which exhibited significant activities against bacterial and fungal strains, highlighting the antimicrobial potential of thiophene derivatives (Babu et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide are currently unknown. Thiophene derivatives have been reported to possess a wide range of therapeutic properties , suggesting that they may interact with multiple targets

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence the bioavailability of this compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

Given the diverse biological activities of thiophene derivatives , this compound may have multiple effects at the molecular and cellular levels. More research is needed to elucidate these effects.

Eigenschaften

IUPAC Name |

N-methyl-2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12-5-7-13(8-6-12)25(22,23)11-3-4-15(20)19-17-14(9-10-24-17)16(21)18-2/h5-10H,3-4,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZWRFVBGYXKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)

![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)